2-Methoxy-N-methylaniline
Overview
Description
2-Methoxy-N-methylaniline is an organic compound with the molecular formula C8H11NO. It is a derivative of aniline, where the amino group is substituted with a methoxy group at the ortho position and a methyl group on the nitrogen atom. This compound is known for its applications in various chemical reactions and industrial processes.
Scientific Research Applications
2-Methoxy-N-methylaniline is utilized in various scientific research applications:
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Chemistry: : It serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds. Its unique structure allows for diverse chemical modifications.
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Biology: : The compound is used in biochemical studies to understand the interactions of methoxylated anilines with biological systems.
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Medicine: : Research explores its potential as a precursor for pharmaceutical compounds, particularly in the development of drugs targeting specific enzymes or receptors.
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Industry: : It is employed in the production of agrochemicals, polymers, and other industrial chemicals due to its reactivity and stability.
Mechanism of Action
- In the context of its mode of action, it may participate in nucleophilic aromatic substitution reactions or interact with other molecules through π-electron systems .
Target of Action
Mode of Action
Biochemical Pathways
Safety and Hazards
2-Methoxy-N-methylaniline is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Methoxy-N-methylaniline are not well-studied. It is known that aniline derivatives can interact with various enzymes and proteins. For instance, N-methylaniline, a related compound, has been shown to undergo methylation reactions with methanol, catalyzed by cyclometalated ruthenium complexes
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings have not been extensively studied. It is known that aniline derivatives can undergo various chemical reactions, which could potentially lead to changes in their effects on cellular function over time .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Aniline and its derivatives are known to undergo various metabolic reactions, including oxidation and conjugation . It is possible that this compound could be metabolized through similar pathways, but this would need to be confirmed through experimental studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-N-methylaniline can be synthesized through several methods:
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N-Methylation of 2-Methoxyaniline: : This method involves the methylation of 2-methoxyaniline using formaldehyde and formic acid under reductive amination conditions. The reaction typically proceeds under mild conditions and yields the desired product efficiently .
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Mechanochemical Synthesis: : Another method involves the use of a vibrational ball mill for the N-methylation of 2-methoxyaniline. This solvent-free approach is environmentally friendly and provides high yields in a short reaction time .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of cyclometalated ruthenium complexes as catalysts. Methanol is used as the methylating agent, and the reaction is carried out under mild conditions (60°C) with sodium hydroxide as the base .
Chemical Reactions Analysis
2-Methoxy-N-methylaniline undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed are typically quinone derivatives.
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Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding amines.
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Substitution: : Electrophilic aromatic substitution reactions can occur at the aromatic ring, especially at the positions ortho and para to the methoxy group. Common reagents include halogens, nitrating agents, and sulfonating agents.
Comparison with Similar Compounds
2-Methoxy-N-methylaniline can be compared with other similar compounds such as:
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N-Methylaniline: : Unlike this compound, N-Methylaniline lacks the methoxy group, which significantly alters its reactivity and applications .
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2-Methoxyaniline: : This compound has a methoxy group but lacks the N-methyl substitution, resulting in different chemical properties and uses.
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3-Methoxy-N-methylaniline:
These comparisons highlight the unique properties of this compound, making it valuable in specific chemical and industrial processes.
Properties
IUPAC Name |
2-methoxy-N-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-9-7-5-3-4-6-8(7)10-2/h3-6,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZWULOUXYKBLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374852 | |
Record name | 2-Methoxy-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10541-78-3 | |
Record name | 2-Methoxy-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxy-N-methylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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